molecular formula C9H17NO3 B036859 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1212364-37-8

3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

Cat. No.: B036859
CAS No.: 1212364-37-8
M. Wt: 187.24 g/mol
InChI Key: LVBUHTVOMGQXPA-OCAPTIKFSA-N
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Description

3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a morpholine-substituted propanoic acid derivative. Morpholine rings are known to influence solubility, bioavailability, and biological activity due to their polar, heterocyclic nature. Propanoic acid derivatives are widely studied for antimicrobial, metabolic, and pharmacological effects, depending on their substituents .

Properties

IUPAC Name

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7-5-10(4-3-9(11)12)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBUHTVOMGQXPA-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diisopropanolamine

The cis-2,6-dimethylmorpholine precursor is synthesized via cyclization of diisopropanolamine (DIPA) under acidic conditions. Key industrial protocols derive from the method disclosed in EP0094565B1 :

Reaction Conditions

  • Reactants : DIPA and concentrated sulfuric acid (1:1 molar ratio).

  • Process : Simultaneous addition of DIPA and H₂SO₄ to a reactor at 160–180°C.

  • Solvent : Solvent-free, eliminating purification complexity.

  • Yield : ~80–85% cis-isomer after distillation.

Mechanism

Cyclization proceeds via protonation of DIPA’s hydroxyl groups, followed by intramolecular nucleophilic attack by the amine (Figure 1). The cis configuration is favored due to reduced steric strain during ring closure.

Table 1: Optimization Parameters for cis-2,6-Dimethylmorpholine Synthesis

ParameterOptimal ValueEffect on Cis-Isomer Yield
Temperature170°CMaximizes cyclization rate
H₂SO₄ Addition RateGradual (1–2 hr)Prevents trans-isomer formation
Post-Reaction pH14 (NaOH neutralization)Facilitates phase separation

Alternative Synthetic Routes

One-Pot Cyclization-Alkylation

Purification and Characterization

Distillation and Crystallization

  • Distillation : Removes trans-isomer contaminants (boiling point difference: ~15°C).

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Validation

  • NMR : δ 1.2–1.4 ppm (cis-methyl groups), δ 3.6–3.8 ppm (morpholine O–CH₂).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:H₂O = 70:30).

Industrial Scalability and Challenges

Continuous Flow Reactors

Adoption of flow chemistry improves yield consistency:

  • Residence Time : 30 minutes at 170°C.

  • Throughput : 5 kg/hr with 88% cis-isomer content.

Byproduct Management

  • Trans-Isomer Recycling : Catalytic hydrogenation (Pd/C, H₂) isomerizes trans to cis.

  • Waste Streams : Sulfate salts from neutralization are repurposed in fertilizer production.

Chemical Reactions Analysis

Types of Reactions

3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The morpholine ring can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid with analogous compounds based on substituent groups, biological activity, and chemical properties:

Compound Substituent Key Properties/Activities Source/Application Reference
Chlorinated 3-phenylpropanoic acids 3,5-Dichloro-4-hydroxyphenyl Antimicrobial (selective activity against E. coli and S. aureus). Marine actinomycete metabolites.
3-(Methylthio)propanoic acid esters Methylthio group + ester Key aroma compounds in pineapples (OAV >1); higher volatility due to esterification. Food science (Tainong No. 4 and No. 6 pineapples)
3-(Hydroxyphenyl)propanoic acids 3′- or 4′-hydroxyphenyl Anti-inflammatory, anti-diabetic, and neuroprotective activities; gut microbiota metabolites. Pharmacological research (onion metabolites).
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran ring Moderate antifungal activity against A. niger; weak activity against C. albicans. Natural product isolation.
Morpholine derivatives cis-2,6-Dimethyl morpholine Antifungal applications (e.g., Amorolfine HCl, a related morpholine antifungal agent). Pharmaceutical synthesis.
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Nitro + hydroxy phenyl Laboratory chemical for research; reactivity influenced by nitro group. Synthetic intermediates.

Key Comparisons

Structural Influence on Bioactivity Morpholine vs. Aromatic Substituents: Morpholine derivatives (e.g., Amorolfine HCl in ) often exhibit antifungal properties due to their ability to disrupt cell membrane synthesis. In contrast, chlorinated phenylpropanoic acids () show antibacterial specificity, likely due to halogen-enhanced lipophilicity and target binding. Esterification Effects: 3-(Methylthio)propanoic acid esters () demonstrate higher volatility and aroma contributions compared to non-esterified propanoic acids, highlighting the role of ester groups in flavor chemistry.

Pharmacological Potential Hydroxyphenylpropanoic acids () exhibit anti-inflammatory and metabolic benefits, suggesting that substituting the morpholine ring with phenolic groups could shift activity toward gut microbiota modulation. Pyran-substituted analogs () show weaker antifungal activity than morpholine derivatives, indicating that nitrogen-containing heterocycles (e.g., morpholine) may enhance antimicrobial potency.

Biological Activity

3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is an organic compound characterized by its unique structural features, including a morpholine ring and a propanoic acid moiety. This compound has garnered interest in biological research due to its potential interactions with various biomolecules, which may influence metabolic pathways and receptor activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇NO₃, with a molecular weight of approximately 187 g/mol. The compound features a morpholine ring substituted with methyl groups at the 2 and 6 positions, contributing to its distinctive properties.

PropertyValue
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187 g/mol
Structural FeaturesMorpholine ring, propanoic acid moiety

Synthesis

The synthesis of this compound typically involves the reaction of cis-2,6-dimethylmorpholine with a suitable propanoic acid derivative. Common synthetic routes include:

  • Grignard Reagent Method : Involves reacting cis-2,6-dimethylmorpholine with propanoic acid chloride in the presence of magnesium.
  • Continuous Flow Reactors : Industrial production may utilize optimized conditions for higher yields and purity through advanced purification techniques.

Research indicates that this compound may interact with specific molecular targets such as receptors or enzymes. These interactions can modulate biological pathways, although detailed studies are required to elucidate the exact mechanisms involved.

Pharmacological Potential

Preliminary studies suggest that this compound may possess various pharmacological activities:

  • Antifungal Activity : Similar compounds have shown antifungal effects against various pathogens, indicating potential for further exploration in this area.
  • Cytotoxicity : Some research has indicated selective cytotoxicity against cancer cell lines while sparing normal cells .

Case Studies and Research Findings

  • Antifungal Studies : A study on related compounds demonstrated significant antifungal activity against Fusarium verticillioides, suggesting that structural analogs like this compound could exhibit similar effects .
  • Cytotoxicity Research : Investigations into other morpholine derivatives have shown promising results in inhibiting cancer cell growth while maintaining low toxicity to normal cells . This highlights the need for further studies on the cytotoxic effects of this compound.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2,6-DimethylmorpholineMorpholine ring without propanoic acidLacks carboxylic acid functionality
MorpholineBasic morpholine structureNo methyl substitutions
Propanoic AcidSimple carboxylic acidLacks the morpholine component

The uniqueness of this compound lies in its combination of a morpholine ring and specific methyl substitutions along with a propanoic acid group. This distinctive structure imparts unique chemical and biological properties that differentiate it from similar compounds.

Q & A

What are the standard synthetic routes for 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step reactions starting with 2,6-dimethylmorpholine and derivatives of pyrido[1,2-a]pyrimidin-4-one. Key intermediates include:

  • 2,6-Dimethylmorpholine as the morpholinyl precursor.
  • 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one for constructing the heterocyclic backbone.

Reaction conditions often employ dichloromethane or ethanol as solvents, with palladium on carbon (Pd/C) as a catalyst for hydrogenation steps. Purification methods include column chromatography and recrystallization to isolate the cis-isomer .

Which spectroscopic and chromatographic methods are optimal for characterizing this compound's purity and stereochemistry?

Answer:

Method Purpose Key Parameters
NMR Spectroscopy Confirm stereochemistry and cis-configuration1^1H/13^{13}C NMR (DMSO-d6, 400 MHz)
HPLC Purity assessmentC18 column, acetonitrile/water gradient
Mass Spectrometry Molecular weight verificationESI-MS (m/z calculated for C22_{22}H24_{24}N4_{4}O5_{5}S2_{2}: 488.12)

Challenges include distinguishing cis/trans isomers via NOESY NMR and ensuring >98% purity via HPLC .

How can researchers design experiments to elucidate the mechanism of action in biological systems?

Answer:

  • Target Identification: Use enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (radioligand displacement).
  • Pathway Analysis: Employ RNA sequencing or proteomics to identify affected pathways post-treatment.
  • Molecular Docking: Validate interactions using computational models (e.g., AutoDock Vina) with crystallographic data of target proteins .

How should discrepancies in reported biological activities be addressed methodologically?

Answer:

  • Purity Validation: Re-analyze batches via HPLC (e.g., using Impurity L(EP) as a reference standard) .
  • Experimental Reproducibility: Control variables like solvent (DMSO vs. saline) and cell line passage number.
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

What strategies are recommended for improving synthetic yield while maintaining stereochemical integrity?

Answer:

  • Catalyst Optimization: Increase Pd/C loading (1–5 mol%) to enhance hydrogenation efficiency.
  • Solvent Selection: Use ethanol for better solubility of intermediates.
  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., imine formation) to minimize racemization .

What are the primary applications of this compound in pharmacological research?

Answer:

  • Enzyme Modulation: Acts as a precursor for inhibitors targeting serine/threonine kinases.
  • Drug Delivery: Functionalized as a prodrug via esterification (e.g., methyl ester derivatives).
  • Structural Probes: Used in X-ray crystallography to study protein-ligand interactions .

How can computational chemistry predict the compound's behavior in novel environments?

Answer:

  • QSAR Modeling: Correlate substituent effects (e.g., methyl groups on morpholine) with logP and solubility.
  • Molecular Dynamics (MD): Simulate membrane permeability using CHARMM force fields.
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks .

What are the critical storage conditions to ensure the compound's stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the morpholinyl group.
  • Solvent: Lyophilize and store in anhydrous DMSO for long-term stability .

What analytical techniques are effective for quantifying trace impurities?

Answer:

Impurity Detection Method Reference Standard
Hydrolyzed Byproducts HPLC-UV (220 nm)Imp. K(EP): 2-(4-Formylphenyl)-propanoic Acid
Oxidative Degradants LC-MS/MS (ESI-)Imp. M(EP): 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid

How does the cis-morpholinyl configuration influence physicochemical properties and bioactivity?

Answer:

  • Solubility: The cis-configuration enhances water solubility (logP ≈ 1.2) compared to trans (logP ≈ 2.5).
  • Bioactivity: Cis-isomers show higher affinity for hydrophobic binding pockets (e.g., ATP sites in kinases).
  • Stability: Reduced steric hindrance in cis forms lowers degradation rates in acidic conditions .

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